2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
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Overview
Description
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dichlorocyclopropyl group, a phenoxy group, and a triazolopyridine moiety, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dichlorocyclopropyl group, the attachment of the phenoxy group, and the incorporation of the triazolopyridine moiety. Common reagents used in these steps include dichlorocarbene for cyclopropanation, phenol derivatives for phenoxy group formation, and triazole derivatives for the triazolopyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for catalytic reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives and phenoxy-substituted compounds, such as:
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
- 1,3,4-thiadiazoles
- 5-arylazothiazoles
Uniqueness
What sets 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C21H22Cl2N4O2 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H22Cl2N4O2/c1-20(2,29-15-8-6-14(7-9-15)16-13-21(16,22)23)19(28)24-11-10-18-26-25-17-5-3-4-12-27(17)18/h3-9,12,16H,10-11,13H2,1-2H3,(H,24,28) |
InChI Key |
WJSMNUTZWAQACY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCC1=NN=C2N1C=CC=C2)OC3=CC=C(C=C3)C4CC4(Cl)Cl |
Origin of Product |
United States |
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